molecular formula C28H29N5O2S B2781573 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 887215-39-6

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2781573
CAS No.: 887215-39-6
M. Wt: 499.63
InChI Key: IHCSIXUVCBRRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone features a hybrid scaffold combining a benzoimidazole-piperidine moiety and a pyrazoline-thiophene core. Key structural attributes include:

  • Pyrazoline-Thiophene Core: The 4,5-dihydropyrazole ring substituted with a 4-methoxyphenyl group and a thiophene heterocycle introduces conformational rigidity and electronic diversity.
  • Methoxy Substituent: The 4-methoxyphenyl group provides electron-donating effects, influencing solubility and metabolic stability compared to hydroxylated analogs .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2S/c1-35-21-10-8-19(9-11-21)25-17-24(26-7-4-16-36-26)31-33(25)27(34)18-32-14-12-20(13-15-32)28-29-22-5-2-3-6-23(22)30-28/h2-11,16,20,25H,12-15,17-18H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCSIXUVCBRRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCC(CC3)C4=NC5=CC=CC=C5N4)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O3SC_{28}H_{30}N_{4}O_{3}S, with a molecular weight of 478.63 g/mol . Its structure exhibits a combination of benzimidazole, piperidine, and pyrazole moieties, which are known for their diverse biological activities.

1. Anti-Cancer Activity

Recent studies highlight the anti-cancer potential of compounds with similar structures to the target molecule. For instance:

  • Mechanism of Action : Compounds with benzimidazole derivatives have shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the NF-kB pathway .
  • Case Study : A derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity . In vivo studies on tumor-bearing mice revealed a suppression of tumor growth when treated with similar compounds.
CompoundCell LineIC50 (μM)Effect
Compound AMCF725.72 ± 3.95Induces apoptosis
Compound BU87 Glioblastoma45.2 ± 13.0Cytotoxicity

2. Anti-Inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been well-documented:

  • In vitro Studies : Compounds have shown significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, with some exhibiting IC50 values as low as 0.86 μM for NO production .
CompoundNO Inhibition IC50 (μM)TNF-α Inhibition IC50 (μM)
Compound 6e0.861.87

3. Other Pharmacological Activities

Emerging research indicates that similar compounds may possess additional therapeutic effects:

  • Antidiabetic Potential : Some derivatives have shown promising results as antidiabetic agents with low cytotoxicity and effective inhibition of glucose absorption in vitro .

Discussion

The biological activity of This compound aligns with the established activities of related compounds in its class. The structural components contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity:
Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant anti-inflammatory effects. A study identified a similar benzimidazole derivative that displayed promising anti-inflammatory activity, suggesting that modifications to the piperidine and pyrazole components could enhance this property further .

2. Antibacterial Properties:
Compounds containing benzimidazole and piperidine structures have been investigated for their antibacterial activity against various strains, including Helicobacter pylori. The incorporation of thiophene and methoxyphenyl groups may improve the efficacy of these compounds against resistant bacterial strains .

3. CNS Activity:
The piperidine component is often associated with central nervous system (CNS) activity. Compounds with similar structures have shown potential as anxiolytics and antidepressants. Further studies are needed to evaluate the specific CNS effects of this compound .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include the formation of the benzimidazole and piperidine rings followed by the introduction of the pyrazole moiety. Various synthetic routes have been explored to optimize yield and purity, reflecting ongoing research in this area .

Case Studies

Case Study 1: Anti-inflammatory Evaluation
In a study published in Pharmaceutical Research, researchers evaluated the anti-inflammatory potential of a related benzimidazole derivative in vivo and in vitro. The results demonstrated significant reduction in inflammatory markers in animal models, supporting the hypothesis that structural modifications can lead to enhanced therapeutic effects .

Case Study 2: Antibacterial Screening
A systematic screening of imidazole derivatives revealed that certain compounds exhibited potent antibacterial activity against both sensitive and resistant strains of H. pylori. The study highlighted the importance of functional groups in enhancing bioactivity, suggesting that similar modifications in our compound could yield promising results .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone
  • Key Differences :
    • Phenyl Substituent : Hydroxyl (-OH) vs. methoxy (-OCH₃) at the para position.
    • Piperidine Modification : Simple piperidine vs. benzoimidazole-fused piperidine.
  • Implications: The hydroxyl group in Compound A may confer higher polarity but lower metabolic stability due to susceptibility to glucuronidation.
Compound B : Astemizole Derivatives
  • Key Features : Astemizole contains a benzimidazole-piperidine backbone similar to the target compound but lacks the pyrazoline-thiophene unit.
  • antihistamine activity).
Compound C : 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one Derivatives
  • Key Differences: Pyrrolidinone core vs. ethanone-pyrazoline in the target compound.
  • Implications: The pyrrolidinone ring in Compound C may enhance conformational flexibility, whereas the pyrazoline-thiophene unit in the target compound offers planar rigidity, favoring interactions with flat binding sites (e.g., DNA or enzyme active sites).

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound C
Core Structure Ethanone-pyrazoline-thiophene Ethanone-pyrazoline-thiophene Pyrrolidinone
Aromatic Substituent 4-Methoxyphenyl 4-Hydroxyphenyl 4-Naphthalenylthiazolyl
Heterocyclic Moieties Benzoimidazole, thiophene Thiophene, piperidine Benzoimidazole, thiazole
Polarity Moderate (methoxy) High (hydroxyl) Low (naphthalene)
Metabolic Stability High (methoxy resists conjugation) Moderate (hydroxyl susceptible) High (bulky naphthalene)

Q & A

Q. Validation Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the thiophene and 4-methoxyphenyl groups (e.g., ¹H NMR coupling constants for dihydropyrazole protons) .
  • HPLC : Monitor reaction progress and assess purity (>95% recommended for biological assays) .

How can contradictory biological activity data between in vitro and in vivo studies be resolved?

Advanced Research Question
Discrepancies may arise due to:

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
  • Solubility Limitations : Use DSC/TGA to evaluate crystallinity and consider salt formation (e.g., hydrochloride) to enhance bioavailability .
  • Assay Conditions : Compare IC₅₀ values under varying pH or serum protein concentrations (e.g., BSA-adjusted assays) .

Q. Methodological Approach :

  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS quantification .
  • Molecular Docking : Validate target engagement (e.g., kinase or GPCR binding) using AutoDock Vina with cryo-EM structures .

What strategies optimize yield for the piperidine-benzimidazole intermediate?

Advanced Research Question
Key factors include:

  • Catalyst Selection : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of benzimidazole and piperidine fragments (yield improvement: 60% → 85%) .
  • Temperature Control : Maintain 80–90°C during SNAr reactions to minimize byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for imidazole ring closure .

Validation : Track intermediates via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and confirm with HRMS .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Advanced Research Question
SAR Strategies :

  • Substitution Patterns :
    • Replace 4-methoxyphenyl with 4-CF₃ or 4-NO₂ to enhance hydrophobic interactions .
    • Modify thiophene to furan or pyridine for altered π-stacking .
  • Scaffold Hopping : Replace dihydropyrazole with pyrazoline or isoxazoline to modulate conformational flexibility .

Q. Experimental Workflow :

Synthesize 10–15 analogs via parallel synthesis .

Test in target-specific assays (e.g., kinase inhibition) and logP/LE metrics .

What analytical techniques are critical for characterizing this compound’s stereochemistry?

Basic Research Question

  • X-ray Crystallography : Resolve dihydropyrazole puckering and benzimidazole orientation (e.g., CCDC deposition) .
  • NOESY NMR : Identify spatial proximity between piperidine-H and thiophene protons .
  • Circular Dichroism (CD) : Confirm absence of racemization in chiral intermediates .

How can researchers mitigate synthetic challenges in forming the ethanone linker?

Advanced Research Question
Common issues include keto-enol tautomerization and overalkylation. Solutions:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive ketones during coupling .
  • Low-Temperature Reactions : Perform acylations at −20°C in THF with slow reagent addition .
  • Quenching Protocols : Add aqueous NH₄Cl immediately post-reaction to prevent side reactions .

Quality Control : Monitor by IR spectroscopy for carbonyl stretch (1700–1750 cm⁻¹) .

What in vitro models are suitable for preliminary neuropharmacological evaluation?

Basic Research Question

  • Primary Neuronal Cultures : Assess neurotoxicity/neuroprotection via MTT assay .
  • GPCR Functional Assays : Use CHO cells expressing H₁/H₄ histamine receptors for binding affinity (Kᵢ < 100 nM preferred) .
  • Patch-Clamp Electrophysiology : Evaluate ion channel modulation (e.g., Kv7.2) .

How can computational modeling predict metabolic hotspots?

Advanced Research Question

  • Software Tools :
    • SwissADME : Predict CYP450 oxidation sites (e.g., benzylic piperidine carbons) .
    • MetaSite : Identify glucuronidation-prone groups (e.g., thiophene-S) .
  • Validation : Compare with in vitro metabolite ID via LC-HRMS/MS .

What are the best practices for stable isotope labeling in pharmacokinetic studies?

Advanced Research Question

  • Labeling Sites : Incorporate ¹³C at the ethanone carbonyl or ²H in the 4-methoxyphenyl ring .
  • Synthetic Routes : Use deuterated hydrazine (N₂D₄) for pyrazole ring synthesis .
  • MS Detection : Employ SRM transitions (e.g., m/z 450 → 432 for quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.